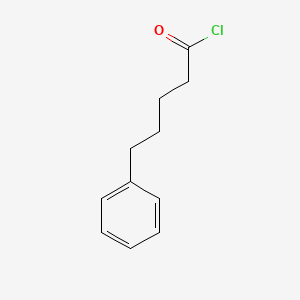

5-phenylpentanoyl Chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-phenylpentanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO/c12-11(13)9-5-4-8-10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSHULXBTMXBAAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCCC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70450053 | |

| Record name | 5-phenylpentanoyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70450053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20371-41-9 | |

| Record name | 5-phenylpentanoyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70450053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Synthetic Methodologies of 5 Phenylpentanoyl Chloride

Classical Preparative Routes

The traditional methods for synthesizing 5-phenylpentanoyl chloride from 5-phenylpentanoic acid rely on the use of inorganic acid chlorides as chlorinating agents. masterorganicchemistry.com These reagents effectively replace the hydroxyl (-OH) group of the carboxylic acid with a chlorine (-Cl) atom.

Chlorination of 5-Phenylpentanoic Acid with Thionyl Chloride (SOCl₂)

The reaction between 5-phenylpentanoic acid and thionyl chloride is a widely used and efficient method for the preparation of this compound. This method is favored due to the formation of gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which are easily removed from the reaction mixture, simplifying the purification of the desired acyl chloride. masterorganicchemistry.comallrounder.ai

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often adjusted include the stoichiometry of the reactants, the solvent, the reaction temperature, and the use of a catalyst.

Reactant Stoichiometry and Solvent: Typically, an excess of thionyl chloride is used to ensure complete conversion of the carboxylic acid. The reaction is commonly carried out in an inert solvent such as chloroform (B151607) or dichloromethane (B109758) to dissolve the starting material.

Temperature and Catalyst: The reaction can be performed at room temperature or under reflux conditions. The addition of a catalytic amount of a tertiary amine, such as pyridine (B92270), can facilitate the reaction.

Work-up and Purification: After the reaction is complete, the excess thionyl chloride and solvent are removed under reduced pressure. The crude product is often purified by distillation or chromatography to obtain pure this compound.

Table 1: Representative Reaction Conditions for the Synthesis of this compound with SOCl₂

| Parameter | Condition | Source |

|---|---|---|

| Starting Material | 5-Phenylpentanoic Acid | |

| Chlorinating Agent | Thionyl Chloride (SOCl₂) | |

| Stoichiometry | 1.2–1.5 equivalents of SOCl₂ | |

| Solvent | Chloroform or Dichloromethane | |

| Catalyst | Pyridine (catalytic amount) | |

| Temperature | Room temperature or reflux | |

| Reaction Time | 2–5 hours | |

| Purification | Evaporation under reduced pressure, distillation, or chromatography |

The reaction of a carboxylic acid with thionyl chloride proceeds through a nucleophilic acyl substitution mechanism. ganeshremedies.com

Nucleophilic Attack: The oxygen atom of the carboxylic acid's hydroxyl group acts as a nucleophile, attacking the electrophilic sulfur atom of thionyl chloride. libretexts.orgyoutube.com

Intermediate Formation: This initial attack forms a chlorosulfite intermediate, which is a better leaving group than the original hydroxyl group. libretexts.orglibretexts.org

Chloride Ion Attack: A chloride ion, generated in the reaction, then attacks the carbonyl carbon of the intermediate. masterorganicchemistry.comlibretexts.org

Tetrahedral Intermediate Collapse: The resulting tetrahedral intermediate collapses, leading to the formation of the acyl chloride and the release of sulfur dioxide and a chloride ion. masterorganicchemistry.comganeshremedies.com

Proton Transfer: The released chloride ion can then abstract the proton from the initial adduct to generate hydrogen chloride. youtube.com

Optimization of Reaction Conditions and Yield

Chlorination of 5-Phenylpentanoic Acid with Phosphorus Trichloride (B1173362) (PCl₃)

Phosphorus trichloride is another reagent used for the conversion of carboxylic acids to acyl chlorides, including the synthesis of this compound. masterorganicchemistry.com

The mechanism of the reaction between a carboxylic acid and phosphorus trichloride involves the following steps:

Nucleophilic Attack: The oxygen of the carboxylic acid attacks the phosphorus atom of PCl₃, displacing a chloride ion. stackexchange.com

Intermediate Formation: This leads to the formation of an intermediate.

Chloride Attack and Acyl Chloride Formation: The displaced chloride ion then attacks the carbonyl carbon, resulting in the formation of the acyl chloride and a phosphorus-containing byproduct. youtube.com One molecule of PCl₃ can react with three molecules of the carboxylic acid. stackexchange.comyoutube.com The byproduct is phosphorous acid (H₃PO₃). youtube.com

Chlorination of 5-Phenylpentanoic Acid with Phosphorus Pentachloride (PCl₅)

Phosphorus pentachloride is also a potent chlorinating agent for the synthesis of acyl chlorides from carboxylic acids. masterorganicchemistry.comjove.com

The reaction with PCl₅ is generally vigorous. youtube.com The mechanism involves the attack of the carboxylic acid on the phosphorus center of PCl₅, leading to the elimination of a chloride ion. jove.com This is followed by the attack of the chloride ion on the carbonyl carbon to form the acyl chloride. jove.com The byproducts of this reaction are phosphorus oxychloride (POCl₃) and hydrogen chloride (HCl). jove.comwikipedia.org The formation of the stable P=O bond in phosphorus oxychloride helps to drive the reaction forward. jove.com

Table 2: Comparison of Chlorinating Agents for 5-Phenylpentanoic Acid

| Chlorinating Agent | Byproducts | Advantages | Disadvantages | Source |

|---|---|---|---|---|

| Thionyl Chloride (SOCl₂) | SO₂(g), HCl(g) | Gaseous byproducts are easily removed, leading to simpler purification. | allrounder.ai | |

| Phosphorus Trichloride (PCl₃) | H₃PO₃ | Requires heating; byproduct can be difficult to remove. | youtube.comyoutube.com | |

| Phosphorus Pentachloride (PCl₅) | POCl₃, HCl | Reaction can be vigorous; byproducts need to be separated. | jove.comwikipedia.org |

Mechanistic Considerations of the PCl₅ Reaction

The reaction of a carboxylic acid, such as 5-phenylpentanoic acid, with phosphorus pentachloride (PCl₅) is a classic and effective method for preparing the corresponding acyl chloride. youtube.comncert.nic.in The process is vigorous and involves the replacement of the hydroxyl (-OH) group of the acid with a chlorine atom. youtube.com

The mechanism proceeds through the following key steps:

Nucleophilic Attack: The oxygen atom of the carboxylic acid's hydroxyl group acts as a nucleophile, attacking the electrophilic phosphorus atom of PCl₅. This results in the displacement of a chloride ion.

Intermediate Formation: A transient, unstable intermediate is formed.

Chloride Ion Attack: The displaced chloride ion then acts as a nucleophile, attacking the carbonyl carbon of the carboxylic acid derivative.

Product Formation: This attack leads to the formation of the acyl chloride, this compound, along with the byproducts phosphoryl chloride (POCl₃) and hydrogen chloride (HCl) gas. youtube.com

This reaction is generally efficient but produces corrosive HCl gas, necessitating careful handling and an inert atmosphere. youtube.com

Advanced Synthetic Approaches

Modern synthetic chemistry has pursued more efficient, milder, and sustainable methods for the synthesis of acyl chlorides, moving beyond traditional stoichiometric reagents.

In-Situ Generation of this compound from Carboxylic Acids

In-situ generation involves creating the reactive acyl chloride within the reaction mixture, where it is immediately consumed by another reactant. This approach avoids the isolation and purification of the often-unstable acyl chloride. While specific literature detailing the in-situ generation of this compound is specialized, the general principles are well-established. For instance, reagents like oxalyl chloride or thionyl chloride, often with a catalytic amount of N,N-dimethylformamide (DMF), are used to convert the carboxylic acid to the acyl chloride in the presence of a nucleophile (e.g., an amine or alcohol), which then directly forms the corresponding amide or ester. This one-pot procedure enhances efficiency and minimizes handling of hazardous intermediates.

Catalytic Methods for Acyl Chloride Synthesis

Catalytic methods offer a more sustainable and atom-economical alternative to traditional chlorinating agents.

While not a direct synthesis of acyl chlorides, the use of nano-zinc oxide (nano-ZnO) as a catalyst highlights modern catalytic advancements in related reactions. Research has shown that nano-ZnO is an effective catalyst for the synthesis of chloroesters from the reaction of acyl chlorides with ethers under solvent-free conditions at room temperature. researchgate.netresearchgate.net This method is compatible with a range of ethers and allows the ZnO catalyst to be reused multiple times. researchgate.netresearchgate.net Although this specific application involves consuming an acyl chloride rather than producing it, it points to the utility of nano-catalysts like ZnO in activating carbonyl compounds and facilitating reactions involving halide transfers. pw.edu.plrasayanjournal.co.in The principles could potentially be adapted for the reverse reaction or related transformations under specific conditions.

A 2021 study by Chen's group demonstrated the utility of nano-ZnO in this context, achieving moderate to good yields for various chloroesters. researchgate.net The reusability of the catalyst for up to three cycles with high product yield underscores its potential for industrial applications. researchgate.net

The Vilsmeier-Haack reagent, typically generated in-situ from N,N-dimethylformamide (DMF) and a chlorinating agent like phosphorus oxychloride or oxalyl chloride, is a powerful tool for converting carboxylic acids to their corresponding acyl chlorides. sciencemadness.orgthieme-connect.com

The mechanism involves the formation of a chloroiminium ion, known as the Vilsmeier reagent. wikipedia.org This highly electrophilic species activates the carboxylic acid, facilitating the substitution of the hydroxyl group with a chloride ion. sciencemadness.org The catalytic cycle regenerates the DMF, making it an efficient process. sciencemadness.org

Key Features of Vilsmeier-Haack Chlorination:

| Feature | Description |

|---|---|

| Reagents | Typically DMF (catalytic) and a stoichiometric chlorinating agent (e.g., oxalyl chloride, thionyl chloride, TCCA). sciencemadness.org |

| Active Species | The electrophilic Vilsmeier reagent, [ClCH=N(CH₃)₂]⁺. wikipedia.org |

| Mechanism | The Vilsmeier reagent chlorinates the carboxylic acid, and the catalyst (DMF) is regenerated. sciencemadness.org |

| Advantages | The reaction often proceeds under mild conditions and works for a variety of carboxylic acids. |

This method is considered a more sustainable option compared to using stoichiometric amounts of strong chlorinating agents like PCl₅. scirp.org

Nano-Zinc Oxide Catalysis in Chloroester Synthesis

Sustainable Approaches in Acyl Chloride Synthesis

The development of "green" synthetic methods for acyl chlorides aims to reduce environmental impact by minimizing hazardous reagents and byproducts. nih.gov

One prominent sustainable strategy involves using oxalyl chloride with a catalytic amount of DMF under solvent-free conditions. nih.gov This approach is highly efficient, often reaching completion within minutes at room temperature, and produces only gaseous byproducts (CO, CO₂) in addition to the desired acyl chloride. nih.gov

Another green approach involves using solid phosgene (B1210022) (bis(trichloromethyl) carbonate or triphosgene) as the chlorinating agent. researchgate.net While phosgene itself is highly toxic, triphosgene (B27547) is a stable solid that can be handled more safely and generates phosgene in situ in controlled amounts. This method, often initiated by DMF, provides a milder and more practical route for large-scale synthesis compared to traditional reagents that produce corrosive or difficult-to-remove byproducts. scirp.orgresearchgate.net

Furthermore, the use of aqueous buffer systems has been explored for certain acylation reactions, which can simplify product isolation through precipitation and avoid the use of toxic organic solvents. tandfonline.com The development of protocols using carbon dioxide (CO₂) as a temporary, traceless protecting group for amines during acylation with acyl chlorides also represents a significant advance in green chemistry, improving atom economy and reducing waste. rsc.org

Mechanistic Investigations of 5 Phenylpentanoyl Chloride Reactivity

Nucleophilic Acyl Substitution Pathways

Nucleophilic acyl substitution is a fundamental reaction class for acyl chlorides, including 5-phenylpentanoyl chloride. chemistrysteps.com This process involves the replacement of the chloride leaving group by a nucleophile. The reaction generally proceeds through a tetrahedral intermediate formed by the initial nucleophilic attack on the carbonyl carbon. masterorganicchemistry.comlibretexts.org The high reactivity of acyl chlorides, in comparison to other carboxylic acid derivatives like esters or amides, makes them valuable precursors for the synthesis of a wide range of compounds. libretexts.org

Amidation and Aminolysis Reactions

The reaction of this compound with ammonia, primary amines, or secondary amines results in the formation of amides. This reaction, known as aminolysis, is a type of nucleophilic acyl substitution. libretexts.org The reaction is typically vigorous and proceeds via a nucleophilic addition-elimination mechanism where the nitrogen atom of the amine attacks the carbonyl carbon. libretexts.orgsavemyexams.com

The formation of amides from acyl chlorides is generally a rapid process. researchgate.net The kinetics of the reaction are influenced by the nucleophilicity of the amine and the electrophilicity of the acyl chloride. The phenyl group in this compound can influence the reactivity of the carbonyl group through inductive and resonance effects.

A study in 2024 highlighted the synthetic efficiency of this compound, achieving an 85% yield in amidation reactions with primary amines. This was superior to the 72% yield obtained with 5-chlorovaleryl chloride, a difference attributed to the reduced steric hindrance from the phenyl group. The formation of the stable amide bond and the release of hydrogen chloride, which is often neutralized by a base, drives the reaction thermodynamically.

Table 1: Comparative Yields in Amidation Reactions

| Acyl Chloride | Amine | Yield (%) |

| This compound | Primary Amine | 85 |

| 5-Chlorovaleryl Chloride | Primary Amine | 72 |

Data sourced from a 2024 study on synthetic efficiency.

In amidation reactions involving acyl chlorides, a base is commonly added to neutralize the hydrogen chloride (HCl) byproduct. wikipedia.org Tertiary amines like triethylamine (B128534) (Et3N) and pyridine (B92270) are frequently used for this purpose. researchgate.netwikipedia.org The base prevents the protonation of the amine reactant, which would otherwise render it non-nucleophilic.

The mechanism of base catalysis can be multifaceted. While primarily acting as an HCl scavenger, bases like pyridine can also act as nucleophilic catalysts. wikipedia.orgreddit.com Pyridine can react with the acyl chloride to form a highly reactive N-acylpyridinium salt. reddit.com This intermediate is then more susceptible to attack by the amine nucleophile. wikipedia.org Triethylamine, being a stronger base but sterically hindered, primarily functions as an acid scavenger. wikipedia.org The choice of base can therefore influence the reaction rate and mechanism.

Table 2: Common Bases Used in Amidation of Acyl Chlorides

| Base | pKa of Conjugate Acid | Primary Role |

| Triethylamine | 10.75 | HCl Scavenger |

| Pyridine | 5.25 | HCl Scavenger & Nucleophilic Catalyst |

pKa values are approximate and can vary with conditions. wikipedia.org

The choice of solvent can significantly impact the outcome of amidation reactions. Aprotic solvents are generally preferred to avoid reaction of the acyl chloride with the solvent. researchgate.net Dichloromethane (B109758) and chloroform (B151607) are common choices.

Recent research has shown that solvent choice can control the selectivity between amide and imide formation. In a study using an alkali-metal silyl-amide reagent, halogenated solvents favored the formation of the primary amide, while non-halogenated solvents like dioxane led to the formation of the corresponding imide. This highlights the crucial role of the solvent in stabilizing intermediates and influencing reaction pathways. The solubility of reactants and intermediates in different solvents can also affect reaction rates and yields.

Role of Base Catalysis (e.g., Triethylamine, Pyridine)

Esterification Reactions

This compound readily reacts with alcohols to form esters. This reaction is another example of nucleophilic acyl substitution and is often carried out in the presence of a base like pyridine to neutralize the HCl produced. chemistrysteps.comwikipedia.org The reaction is typically faster and more efficient than direct esterification of the corresponding carboxylic acid. chemguide.co.uk

Direct esterification of carboxylic acids with alcohols, known as Fischer esterification, is an equilibrium process that requires an acid catalyst and often heating to drive the reaction towards the products. chemguide.co.ukbyjus.com In contrast, the reaction of an acyl chloride like this compound with an alcohol is generally irreversible and proceeds rapidly at room temperature. chemguide.co.uklibretexts.org This is because the chloride ion is an excellent leaving group, and the reaction is highly exothermic.

The higher reactivity of acyl chlorides makes them preferable for the esterification of less reactive alcohols, such as phenols, where direct esterification is often slow and inefficient. chemguide.co.uk While direct esterification is atom-economical, the use of this compound offers advantages in terms of reaction speed, yield, and broader substrate scope. libretexts.orgchemguide.co.uk

Table 3: Comparison of Esterification Methods

| Feature | This compound + Alcohol | 5-Phenylpentanoic Acid + Alcohol (Fischer Esterification) |

| Reactivity | High, often vigorous | Low, requires catalyst and heat |

| Reaction Conditions | Room temperature, often with a base | Elevated temperature, acid catalyst |

| Byproduct | HCl (neutralized by base) | Water (must be removed to drive equilibrium) |

| Reversibility | Essentially irreversible | Reversible |

| Substrate Scope | Broad, including phenols | More limited, less effective for hindered alcohols and phenols |

Reactions with Organometallic Reagents

Organometallic reagents are crucial for forming new carbon-carbon bonds, and their reactions with this compound provide pathways to more complex molecules.

The reaction of this compound with Grignard reagents (R-MgX) is a powerful method for synthesizing tertiary alcohols. The mechanism involves a sequential addition-elimination-addition process. libretexts.org Initially, the highly nucleophilic Grignar reagent attacks the electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate from which the chloride ion is eliminated, yielding a ketone. chemistrysteps.com

However, the newly formed ketone is also susceptible to nucleophilic attack by the Grignard reagent. chemistrysteps.com A second equivalent of the Grignard reagent rapidly adds to the ketone, forming a tertiary alkoxide. Subsequent acidic workup protonates the alkoxide to yield the final tertiary alcohol product. libretexts.orgmasterorganicchemistry.com Due to the high reactivity of Grignard reagents, the reaction typically proceeds to the tertiary alcohol, and isolating the intermediate ketone is challenging when using an excess of the Grignard reagent. libretexts.orgchemistrysteps.com

Table 1: Reaction of this compound with Grignard Reagents

| Grignard Reagent (R-MgX) | Intermediate Ketone | Final Tertiary Alcohol Product |

|---|---|---|

| Methylmagnesium bromide (CH₃MgBr) | 6-Phenyl-2-hexanone | 2-Methyl-6-phenyl-2-hexanol |

| Ethylmagnesium bromide (CH₃CH₂MgBr) | 1-Phenyl-5-heptanone | 3-Ethyl-7-phenyl-3-heptanol |

This table presents hypothetical products based on the general reactivity of acyl chlorides with Grignard reagents.

A more controlled and stereospecific acylation can be achieved using a palladium-catalyzed cross-coupling reaction between this compound and enantioenriched alkylcarbastannatranes. This method allows for the formation of ketones with a high degree of stereofidelity. nih.gov The reaction proceeds with a net retention of the absolute configuration of the alkylcarbastannatrane. nih.gov

The development of this process provides a significant alternative to traditional asymmetric enolate methodologies for preparing stereochemically defined products. nih.gov The stereochemical outcome is dictated by the reagent rather than the substrate, offering a versatile tool for asymmetric synthesis. nih.gov A novel method for preparing optically active alkylcarbastannatranes has also been reported, further enhancing the utility of this stereospecific reaction. nih.gov

Grignard Reagent Additions and Tertiary Alcohol Formation

Anhydride Formation Mechanisms with Carboxylic Acids

This compound readily reacts with carboxylic acids or their carboxylate salts to form carboxylic anhydrides. libretexts.orgpressbooks.pub The mechanism involves a nucleophilic acyl substitution where the oxygen of the carboxylic acid attacks the carbonyl carbon of the acyl chloride. youtube.com

When a carboxylic acid is used directly, a base like pyridine is often added to neutralize the hydrochloric acid byproduct, which drives the reaction to completion. pressbooks.pub Alternatively, a carboxylate salt, being a more potent nucleophile, can directly attack the acyl chloride. coconote.app In either case, a tetrahedral intermediate is formed, which then collapses to expel the chloride ion as a leaving group, resulting in the formation of the anhydride. youtube.comcoconote.app This reaction can be used to produce both symmetrical and mixed anhydrides. pressbooks.pub

Table 2: Anhydride Formation from this compound

| Carboxylic Acid/Carboxylate | Base (if applicable) | Resulting Anhydride |

|---|---|---|

| Acetic Acid | Pyridine | Acetic 5-phenylpentanoic anhydride |

| Sodium Acetate | None | Acetic 5-phenylpentanoic anhydride |

| Benzoic Acid | Pyridine | Benzoic 5-phenylpentanoic anhydride |

This table illustrates the expected products from the reaction of this compound with various carboxylic acids and their salts.

Electrophilic Aromatic Substitution Reactions

The acyl chloride functionality of this compound makes it a suitable reagent for electrophilic aromatic substitution reactions, particularly Friedel-Crafts acylation.

Friedel-Crafts acylation is a classic method for introducing an acyl group onto an aromatic ring. science-revision.co.uklibretexts.org The reaction between an arene and this compound requires a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). masterorganicchemistry.com

The mechanism begins with the formation of a complex between the Lewis acid and the chlorine atom of the acyl chloride. This is followed by the cleavage of the carbon-chlorine bond to generate a resonance-stabilized acylium ion. science-revision.co.uk This acylium ion acts as the electrophile and is attacked by the electron-rich aromatic ring. The subsequent loss of a proton from the aromatic ring restores its aromaticity and yields the final aryl ketone product. libretexts.org A key advantage of Friedel-Crafts acylation is that the resulting acyl group is deactivating, which prevents further acylation of the product ring. science-revision.co.uklibretexts.org

Table 3: Products of Friedel-Crafts Acylation with this compound

| Aromatic Substrate | Major Product |

|---|---|

| Benzene (B151609) | 1,5-Diphenyl-1-pentanone |

| Toluene | 1-(p-tolyl)-5-phenyl-1-pentanone (major isomer) |

This table shows the expected major products from the Friedel-Crafts acylation of different aromatic compounds with this compound.

Specialized Mechanistic Studies

Further research has delved into more specific aspects of this compound's reactivity. For instance, studies on the decomposition kinetics of related trans-5-(p-X-phenyl)-4-pentenoyl peroxides have provided insights into free-radical formation efficiencies. researchgate.net Additionally, 4-hydroxy-6-methyl-3-(5-phenylpentanoyl)-2H-pyran-2-one has been used in reactions with o-phenylenediamine (B120857) to synthesize new heterocyclic compounds, with the reaction outcome being dependent on the solvents and conditions used. researchgate.net These specialized studies contribute to a more comprehensive understanding of the diverse reaction pathways available to this versatile chemical compound.

Photoredox Cross-Coupling Reactions

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions. acs.orgprinceton.edujscimedcentral.com This approach utilizes a photocatalyst that, upon absorbing visible light, can initiate single-electron transfer (SET) processes, generating radical intermediates that can participate in cross-coupling reactions. acs.orgnih.gov

In the context of acyl chlorides, photoredox catalysis has been successfully combined with nickel catalysis to achieve the cross-coupling of these electrophiles with various partners. acs.orgacs.org A general mechanism for such transformations involves the generation of radical intermediates through a single-electron-transfer process. acs.orgresearchgate.net

For example, in the cross-coupling of acyl chlorides with potassium alkoxymethyltrifluoroborates to form α-alkoxyketones, a proposed mechanism involves an iridium-based photocatalyst. acs.orgacs.org Upon irradiation with visible light, the excited photocatalyst oxidizes the alkoxymethyltrifluoroborate via SET, generating an alkoxymethyl radical. acs.orgresearchgate.net Concurrently, a Ni(0) catalyst undergoes oxidative addition with the acyl chloride to form a Ni(II)-acyl complex. This complex then traps the photochemically generated radical, leading to a Ni(III) intermediate. Reductive elimination from this high-valent nickel species forges the desired C-C bond and regenerates the Ni(I) catalyst, which is then reduced back to Ni(0) by the reduced photocatalyst to complete the catalytic cycle. scispace.comprinceton.edu This dual catalytic system allows for the coupling of two different electrophiles under mild, operationally simple conditions. acs.orgacs.org

| Acyl Chloride | Coupling Partner | Product | Yield (%) |

| Benzoyl Chloride | Potassium (methoxymethyl)trifluoroborate | 2-Methoxy-1-phenylethan-1-one | 85 |

| 4-Methoxybenzoyl Chloride | Potassium (ethoxymethyl)trifluoroborate | 1-(4-Methoxyphenyl)-2-ethoxyethan-1-one | 92 |

| Cyclohexanecarbonyl Chloride | Potassium (isopropoxymethyl)trifluoroborate | 1-Cyclohexyl-2-isopropoxyethan-1-one | 78 |

This table presents examples of α-alkoxyketones synthesized via visible-light photoredox cross-coupling of various acyl chlorides with potassium alkoxymethyltrifluoroborates, showcasing the versatility of this method. acs.orgacs.org

Reactions with Phosphorus Reagents

The reactivity of acyl chlorides extends to reactions with phosphorus-containing nucleophiles, leading to the formation of novel organophosphorus compounds.

The reaction between acyl chlorides and sodium phosphaethynolate (Na[OCP]) has been the subject of detailed mechanistic studies. nih.govrsc.orgworktribe.com The phosphaethynolate anion is an ambident nucleophile and can react at either the oxygen or the phosphorus atom. core.ac.uk In its reaction with acyl chlorides, it demonstrates multifaceted reactivity, acting as a nucleophile, an en-component in [2+2] cycloadditions, and a formal P⁻ transfer reagent. nih.govrsc.org

Mechanistic investigations, combining NMR spectroscopy, kinetic studies, and computational analysis, have elucidated the complex reaction pathway. nih.govrsc.org The initial step is the nucleophilic attack of the phosphaethynolate anion on the acyl chloride, leading to the formation of a transient acyl phosphaketene. nih.govethz.ch This intermediate can then undergo a pseudo-coarctate cyclization with another phosphaethynolate anion, accompanied by the loss of carbon monoxide, to form a five-membered heterocyclic anion. nih.govrsc.org Subsequent nucleophilic attack of this anion on a second molecule of the acyl chloride results in the formation of an ester-functionalized 1,2,4-oxadiphosphole. nih.govrsc.orgethz.ch The transient acyl phosphaketene can also be trapped in the form of four-membered ring adducts, which act as a reservoir during the reaction. nih.govrsc.org

This reaction showcases the unique reactivity of the phosphaethynolate anion and provides a clean and phosphorus-atom-economical route to functionalized organophosphorus heterocycles. nih.govrsc.org

Formation of Acyl Phosphaketenes and Heterocyclic Anions

The reaction of acyl chlorides with tris(trimethylsilyl)phosphine (B101741) represents a key method for the synthesis of acyl phosphaketenes. In this context, this compound can serve as a precursor to the corresponding 5-phenylpentanoyl phosphaketene. The mechanism involves the initial reaction of the acyl chloride with the silylated phosphine (B1218219), leading to a phosphine derivative that subsequently eliminates chlorotrimethylsilane.

The resulting acyl phosphaketene is a highly reactive intermediate. It possesses a linear structure with a P=C=O cumulene system. These species are valuable in organophosphorus chemistry, acting as building blocks for more complex phosphorus-containing molecules. For instance, they can react with various nucleophiles or undergo cycloaddition reactions.

In the presence of a strong, non-nucleophilic base, the reaction of an acyl chloride with certain activated phosphine derivatives can also lead to the formation of heterocyclic phosphorus anions. For example, reaction with lithium bis(trimethylsilyl)phosphide followed by intramolecular cyclization could potentially generate phosphorus-containing heterocyclic enolates. The specific pathway is highly dependent on the substrate, reagents, and reaction conditions.

Hydrolase-Catalyzed Reactions

Hydrolases, particularly lipases and esterases, are powerful biocatalysts for asymmetric synthesis. Their high enantioselectivity allows for the efficient kinetic resolution of racemic mixtures.

Hydrolase-catalyzed kinetic resolution is a widely applied method for producing enantiomerically pure chiral carboxylic acids, which are valuable intermediates in the synthesis of pharmaceuticals and other biologically active compounds. almacgroup.com This strategy is effective for resolving racemic alkanoic acids where the stereocenter is remote from the carboxyl group. almacgroup.com The process typically involves the enantioselective hydrolysis of a racemic ester, such as ethyl 5-phenylpentanoate, which can be synthesized from this compound and ethanol.

In a typical kinetic resolution, a hydrolase selectively catalyzes the hydrolysis of one enantiomer of the racemic ester into the corresponding carboxylic acid, leaving the other enantiomer of the ester unreacted. For example, studies on the resolution of 3-aryl alkanoic acids have shown that various lipases can achieve high enantioselectivity. almacgroup.comalmacgroup.com By screening a range of biocatalysts, optimal conditions can be found to yield both the chiral acid and the remaining chiral ester with high enantiomeric excess (ee). almacgroup.commdpi.com For instance, the hydrolysis of ethyl 3-phenylbutanoate using Pseudomonas fluorescens lipase (B570770) resulted in 50% conversion after 64 hours, yielding the (S)-acid with 98% ee and the (R)-ester with 99% ee. almacgroup.com Similar principles apply to the resolution of esters derived from 5-phenylpentanoic acid.

The efficiency and enantioselectivity of the biocatalytic transformation are influenced by both steric and electronic factors of the substrate. almacgroup.com Separation of the resulting chiral acid and unreacted chiral ester is typically achieved by column chromatography. almacgroup.com

| Enzyme Source | Substrate | Product 1 ((S)-Acid) | Product 2 ((R)-Esters) | Enantiomeric Excess (ee) | Reference |

| Pseudomonas fluorescens | Racemic ethyl 3-phenylbutanoate | (S)-3-phenylbutanoic acid | (R)-ethyl 3-phenylbutanoate | >98% (acid), >99% (ester) | almacgroup.com |

| Amano PS | Racemic ethyl 3-(2-fluorophenyl)butanoate | (S)-3-(2-fluorophenyl)butanoic acid | (R)-ethyl 3-(2-fluorophenyl)butanoate | 99% (acid), 99% (ester) | mdpi.com |

| Candida rugosa | Racemic ethyl 3-phenylbutanoate | (S)-3-phenylbutanoic acid | (R)-ethyl 3-phenylbutanoate | Moderate to high | almacgroup.com |

This table presents representative data from studies on analogous 3-aryl alkanoic acids to illustrate the outcomes of hydrolase-catalyzed kinetic resolution.

Reactions with Ethers to Form Chloroesters

The cleavage of ethers by acyl chlorides is a fundamental transformation in organic synthesis that produces valuable chloroesters. cdnsciencepub.com This reaction typically requires a catalyst, often a Lewis acid, to activate the ether. cdnsciencepub.comtandfonline.com this compound can react with various cyclic and acyclic ethers to yield the corresponding ω-chloroalkyl 5-phenylpentanoates.

Several catalytic systems have been developed to facilitate this transformation under mild conditions. For example, nano-ZnO has been shown to be an efficient catalyst for the reaction of acyl chlorides with ethers at room temperature under solvent-free conditions, affording products in moderate to good yields. chemicalpapers.comresearchgate.net Other effective catalysts include bismuth(III) nitrate (B79036) pentahydrate (Bi(NO₃)₃·5H₂O) and trichloroborane (BCl₃). tandfonline.comcdnsciencepub.com The reaction with BCl₃ is presumed to proceed through the formation of a boron-ether complex, followed by a nucleophilic attack of a chloride ion. tandfonline.com

This method is a direct route to bifunctional synthetic intermediates and also serves as a way to remove ethereal protecting groups. cdnsciencepub.com

| Ether | Catalyst | Product | Conditions | Yield | Reference |

| Tetrahydrofuran | BCl₃ | 4-Chlorobutyl 5-phenylpentanoate | 65 °C, 3 h | Good | tandfonline.com |

| Tetrahydrofuran | Bi(NO₃)₃·5H₂O | 4-Chlorobutyl 5-phenylpentanoate | Room Temp, Solvent-free | High | cdnsciencepub.comcdnsciencepub.com |

| 2-Methyltetrahydrofuran | nano-ZnO | 4-Chloro-1-methylbutyl 5-phenylpentanoate | Room Temp, Solvent-free | Moderate-Good | chemicalpapers.comresearchgate.net |

| Diethyl ether | MoCl₅/WCl₆ | Chloroethyl 5-phenylpentanoate | Catalytic | 75-98% | rsc.org |

This table illustrates the general reaction using various ethers and catalysts, with this compound as the representative acyl chloride.

Generation of Nitrile Oxides from Oxime Derivatives

Nitrile oxides are valuable 1,3-dipoles used extensively in the synthesis of five-membered heterocyclic compounds like isoxazoles and isoxazolines through [3+2] cycloaddition reactions. ijpcbs.comnih.gov While this compound does not directly form a nitrile oxide, it can be used as a reagent in one of the common generation methods.

A standard method for generating nitrile oxides in situ is the dehydrohalogenation of hydroximoyl chlorides (α-chloro-oximes) with a base like triethylamine. nih.govmaynoothuniversity.ie Another route proceeds via the dehydration of aldoximes. This compound can be used to facilitate a related transformation. The reaction of an aldoxime with this compound would form an O-acyl oxime derivative. Subsequent treatment of this intermediate with a base can induce an elimination reaction, generating the nitrile oxide and 5-phenylpentanoate as a byproduct.

Alternatively, hydroximoyl chlorides themselves can be prepared from oximes. The reaction of an oxime with a chlorinating agent like N-chlorosuccinimide (NCS) can yield the corresponding hydroximoyl chloride, which is then converted to the nitrile oxide. maynoothuniversity.ie The use of acyl chlorides in this context is primarily to create a good leaving group on the oxime oxygen, facilitating the elimination step that forms the C≡N-O triple bond system of the nitrile oxide.

Reactivity in the Presence of Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic inner cavity. oatext.comeuropa.eu This structure allows them to form inclusion complexes with guest molecules that have a suitable size and hydrophobicity, thereby altering the guest's physical properties and chemical reactivity. oatext.comnih.gov

The reactivity of this compound can be significantly influenced by the presence of cyclodextrins, particularly β-cyclodextrin, whose cavity size is well-suited for encapsulating phenyl-alkane moieties. The nonpolar phenylpentanoyl tail of the molecule would be expected to be included within the hydrophobic cyclodextrin (B1172386) cavity, while the reactive acyl chloride group may be positioned near the rim. nih.gov

This encapsulation can have several consequences:

Modified Reaction Rates: By sequestering the hydrophobic portion of the molecule, the cyclodextrin can alter the effective concentration of the acyl chloride in the bulk solution and modify its accessibility to nucleophiles. Studies on other acyl chlorides, such as carbazole-9-carbonyl chloride, have shown that cyclodextrins can catalyze hydrolysis reactions. researchgate.net

Enhanced Water Solubility: Cyclodextrins can increase the apparent water solubility of hydrophobic compounds, which could be relevant for reactions of this compound in aqueous media, although hydrolysis would be a competing reaction. europa.eu

Selective Catalysis: The cyclodextrin cavity can act as a microreactor, orienting the guest molecule relative to an incoming reactant. This can lead to enhanced regioselectivity or stereoselectivity in reactions where multiple outcomes are possible. mdpi.com

The interaction of phenacyl bromide with β-cyclodextrin has been shown through computational studies to improve its reactivity and electrophilicity, which provides a model for how this compound might be activated upon complexation. nih.gov The formation of hydrogen bonds between the guest and the cyclodextrin's hydroxyl groups can also play a role in stabilizing the transition state of a reaction. nih.gov

Applications of 5 Phenylpentanoyl Chloride in Organic Synthesis

The inherent reactivity of 5-phenylpentanoyl chloride makes it a key starting material for the synthesis of a diverse array of complex organic molecules. Its ability to readily couple with various nucleophiles underpins its broad applicability in constructing key structural motifs.

Design and Synthesis of Substituted Amides, Esters, and Ketones

As a classic acyl chloride, this compound is extensively used in nucleophilic acyl substitution reactions to form a range of carbonyl derivatives. These reactions are fundamental in organic synthesis for creating stable and functional linkages.

Amides: The reaction of this compound with primary or secondary amines yields the corresponding N-substituted amides. This transformation is crucial for building peptide-like structures or introducing the 5-phenylpentanoyl moiety into nitrogen-containing molecules. For instance, it can be reacted with amino acid esters, such as L-alanine iso-butyl ester, to form N-acyl-amino acid derivatives.

Esters: In the presence of an alcohol, this compound is converted into the corresponding ester. This reaction is often catalyzed by a non-nucleophilic base, like pyridine (B92270), to neutralize the HCl byproduct. An example includes its reaction with a complex alcohol to form methyl 1-((5-oxo-5-phenylpentanoyl)oxy)pentacyclo[4.3.0.02,5.03,8.04,7]nonane-4-carboxylate.

Ketones: Friedel-Crafts acylation provides a direct method for synthesizing ketones. When reacted with an aromatic compound like benzene (B151609) in the presence of a Lewis acid catalyst (e.g., AlCl₃), this compound yields 1,5-diphenylpentan-1-one.

These fundamental transformations are summarized in the table below, highlighting the versatility of this reagent.

| Product Type | Nucleophile | General Product Structure |

| Amide | R₂NH (Amine) | C₆H₅(CH₂)₄CONR₂ |

| Ester | ROH (Alcohol) | C₆H₅(CH₂)₄COOR |

| Ketone | C₆H₆ (Benzene) | C₆H₅(CH₂)₄COC₆H₅ |

Diastereoselective Syntheses

A significant application of this compound is in the field of stereoselective synthesis, where the goal is to control the three-dimensional arrangement of atoms in a molecule.

This compound serves as a key reagent for introducing specific stereochemical configurations into a target molecule. By attaching it to a chiral molecule or auxiliary, its subsequent reactions can be directed to produce a specific diastereomer, effectively creating new chiral centers with high selectivity. This strategy is foundational in the synthesis of enantiomerically pure pharmaceuticals and other complex natural products.

One of the most powerful strategies employing this compound is its use in Evans' auxiliary-mediated asymmetric aldol (B89426) reactions. This methodology is renowned for its high degree of stereocontrol in forming carbon-carbon bonds.

The process begins with the N-acylation of a chiral oxazolidinone, known as an Evans' auxiliary, with this compound to form the N-acyl oxazolidinone intermediate. This intermediate is then treated with a Lewis acid, such as dibutylboron triflate, and a mild base to generate a stereodefined (Z)-enolate. The chiral auxiliary sterically guides the approach of an aldehyde to the enolate, proceeding through a highly organized, six-membered Zimmerman-Traxler transition state. This controlled approach ensures the formation of a specific diastereomer of the β-hydroxy carbonyl product.

A notable application of this method was demonstrated in the synthesis of a syn C-6-epimer of an ADAM 10 inhibitor. epa.gov The reaction of the N-(5-phenylpentanoyl) oxazolidinone with acetaldehyde (B116499) resulted in the diastereomerically pure secondary alcohol in a high yield of 90%. epa.gov After the reaction, the chiral auxiliary can be cleaved and recycled, making the process efficient and sustainable. beilstein-journals.orgnih.gov

| Reactant 1 | Reactant 2 | Key Reagents | Product | Yield | Diastereoselectivity |

| N-(5-phenylpentanoyl) oxazolidinone | Acetaldehyde | 1. Bu₂BOTf, Et₃N2. CH₃CHO | Chiral syn-β-hydroxy amide | 90% | >20:1 |

Introduction of Chiral Centers

Synthesis of α-Ketoamides

The 2-oxo-5-phenylpentanoyl motif, which can be derived from this compound, is a key structural feature in a class of potent enzyme inhibitors. Specifically, α-ketoamides incorporating this structure have been identified as pan-active inhibitors of the phospholipase A and acyltransferase (PLAAT) family of enzymes. These enzymes are involved in the biosynthesis of bioactive lipids, making their inhibitors valuable as pharmacological tools and potential therapeutic agents.

While direct synthesis from this compound requires a multi-step process to introduce the α-keto group, its carbon skeleton is integral to the final structure of potent inhibitors. For example, the inhibitor LEI-301 features the 2-oxo-5-phenylpentanoyl amide core and exhibits nanomolar potency against PLAAT2. Structure-activity relationship (SAR) studies have confirmed that the α-position of the ketone relative to the amide is crucial for binding and inhibitory activity.

Synthesis of Conjugated Dienones

Conjugated dienones are valuable structural motifs found in numerous biologically active natural products. researchgate.net The synthesis of these compounds often involves stereospecific methods to control the geometry of the double bonds. A modern and effective method for synthesizing conjugated (2E,4E)-dienones involves the palladium-catalyzed cross-coupling of acyl chlorides with vinylzirconocene intermediates, which are generated in situ from the hydrozirconation of enynes using Schwartz's reagent. researchgate.net

This methodology is applicable to a wide range of aliphatic and aromatic acyl chlorides. researchgate.net Although direct synthesis of a conjugated dienone from this compound using this specific one-pot reaction has not been prominently documented, the reaction's tolerance for various acyl chlorides suggests its potential applicability. researchgate.net The variation of the acyl chloride has been shown not to significantly affect the reaction outcome, indicating that this compound could likely be employed to produce the corresponding (2E,4E)-dienone bearing a 5-phenylpentanoyl group under these conditions. researchgate.net

Synthesis of α-Alkoxyketones

The synthesis of α-alkoxyketones involves the introduction of an alkoxy group at the alpha position relative to a ketone. While general methods for this transformation exist, such as the acylation of α-alkoxy organometallic reagents or the reaction of acyl chlorides with diazomethane (B1218177) followed by alcoholysis, specific, documented examples detailing the use of this compound for the synthesis of α-alkoxyketones are not prominently featured in surveyed scientific literature.

Synthesis of Tetrasubstituted Cyclopentanes

The construction of tetrasubstituted cyclopentane (B165970) rings is a complex challenge in organic synthesis, often requiring sophisticated stereocontrolled methodologies. While some compounds containing a cyclopentane ring have been developed for therapeutic purposes, such as certain antitubercular agents, the direct application of this compound as a key starting material for the specific synthesis of tetrasubstituted cyclopentanes is not well-documented in available research.

Synthesis of 1,3-Oxazin-4-enones

1,3-Oxazin-4-enones are heterocyclic compounds that can be synthesized through various routes, including the condensation of β-enaminones with acyl chlorides. Research has demonstrated the synthesis of monocyclic 1,3-oxazin-4-ones using acyl chlorides like acetyl chloride and phenylacetyl chloride. rsc.org However, specific examples employing this compound for this purpose are not described in the accessible literature, indicating a potential area for future investigation.

Role in Medicinal Chemistry and Drug Precursor Synthesis

This compound has been more extensively documented as a key intermediate in the field of medicinal chemistry, where it is used to build molecules that can interact with biological targets.

Intermediate in Pharmaceutical Agent Synthesis

The chemical structure of this compound makes it a suitable precursor for various pharmaceutical agents. It has been utilized in the synthesis of compounds designed to inhibit specific enzymes. For example, it has served as a starting material in the creation of potential inhibitors for matrix metalloproteinases (MMPs), a family of enzymes involved in tissue remodeling and diseases like arthritis and tumor metastasis. google.com.na In one patented synthesis, 5-phenylpentanoic acid was converted to this compound as a precursor for N-(5-phenylpentanoyl)-L-leucine derivatives, which were investigated as MMP inhibitors. google.com.na

Furthermore, it has been used in the synthesis of molecules targeting the underlying mechanisms of Alzheimer's disease. Specifically, it was used to prepare N-(5-phenylpentanoyl)-L-alanine Iso-butyl Ester, a compound designed as a potential inhibitor of β-amyloid peptide synthesis. google.com The β-amyloid peptide is the main component of the amyloid plaques found in the brains of patients with Alzheimer's disease. google.comgoogle.com

Synthesis of Enzyme Inhibitors

The role of this compound is notable in the development of specific enzyme inhibitors, particularly for serine hydrolases.

Fatty Acid Amide Hydrolase (FAAH) is a serine hydrolase enzyme that degrades fatty acid amides, including the endocannabinoid anandamide. ucl.ac.be Inhibiting FAAH increases the levels of these signaling lipids, which has potential therapeutic benefits. The β-lactam (2-azetidinone) structure is a known template for inhibiting serine hydrolases. ucl.ac.be

A significant application of this compound is in the synthesis of novel β-lactam inhibitors of FAAH. In a detailed study, researchers synthesized a library of β-lactams with ω-arylalkanoyl chains to explore their inhibitory activity against human FAAH (hFAAH). ucl.ac.be The synthesis involved reacting this compound with a deprotected azetidinone intermediate (an alcohol) in the presence of a base like pyridine to form the corresponding ester. ucl.ac.be This reaction attaches the 5-phenylpentanoyl group to the β-lactam core, creating a series of potent and selective FAAH inhibitors. ucl.ac.be

Several of the synthesized compounds, which incorporated the 5-phenylpentanoyl moiety, exhibited high inhibitory potential against hFAAH, with IC50 values in the nanomolar range. ucl.ac.be

Table 1: Synthesis of FAAH Inhibitor Precursors using this compound

| Precursor | Reagent | Product | Yield | Reference |

|---|---|---|---|---|

| Azetidinone Intermediate (Alcohol 12a) | 5-Phenylpentanoic acid, DCC, DMAP | Bis-acylated Azetidinone (16c) | 59% | ucl.ac.be |

| Azetidinone Intermediate (Alcohol 12b) | 5-Phenylpentanoic acid, DCC, DMAP | Bis-acylated Azetidinone (17c) | 93% | ucl.ac.be |

This table illustrates examples from the synthesis of a library of potential FAAH inhibitors where the 5-phenylpentanoyl group was introduced.

Table 2: Inhibitory Activity of Selected β-Lactam FAAH Inhibitors

| Compound | R1 Group | IC50 hFAAH (nM) | Reference |

|---|---|---|---|

| 19b | 4-phenylbutanoyl | 14 | ucl.ac.be |

| 19d | biphenylacetyl | 5 | ucl.ac.be |

| 20b | 4-phenylbutanoyl | 10 | ucl.ac.be |

| 20d | biphenylacetyl | 8 | ucl.ac.be |

Matrix Metalloprotease Inhibitors

This compound is a key building block in the synthesis of inhibitors for matrix metalloproteases (MMPs). google.com.na MMPs are a family of enzymes involved in the degradation of the extracellular matrix, and their excessive activity is linked to various diseases. google.com.na The synthesis of potent MMP inhibitors often involves the use of this compound to introduce a specific hydrophobic phenylpentanoyl group into the inhibitor's molecular structure. google.com.nagoogle.com

One notable application is in the diastereoselective synthesis of a syn C-6-epimer of the ADAM10 inhibitor GI254023X. arkat-usa.org In this process, 5-phenylpentanoic acid is first converted to this compound by reacting it with thionyl chloride. arkat-usa.org The resulting acyl chloride is then reacted with the anion of an Evans' auxiliary to create a chiral, non-racemic secondary alcohol, a crucial intermediate for the final inhibitor. arkat-usa.org This highlights the compound's utility in creating stereochemically defined molecules, which is often critical for biological activity.

Research has also detailed the preparation of this compound from 5-phenylpentanoic acid for its use in creating various MMP inhibitors. google.com.na The general strategy involves coupling the acyl chloride with different amino acid derivatives or other nitrogen-containing scaffolds to produce the final inhibitor molecules. google.com.nagoogle.com

Precursors for Bioactive Derivatives

Beyond its role in MMP inhibitors, this compound serves as a versatile precursor for a range of other bioactive derivatives. Its reactive acyl chloride group readily undergoes nucleophilic acyl substitution with various nucleophiles like alcohols, amines, and thiols, allowing for the introduction of the 5-phenylpentanoyl moiety into diverse molecular frameworks.

For instance, it has been employed in the synthesis of α-ketoamides that function as inhibitors for enzymes in the phospholipase A and acyltransferase (PLAAT) family. acs.org These enzymes are involved in lipid metabolism and the production of bioactive N-acylethanolamines (NAEs). acs.org The synthesis of these inhibitors involves reacting this compound with an appropriate amine to form the corresponding amide, which is a key structural feature of the final inhibitor. acs.org

Furthermore, this compound has been used in the synthesis of β-lactam derivatives. ucl.ac.be In one study, it was reacted with a specific azetidinone precursor to create N-acylated β-lactams, which were then evaluated for their inhibitory activity against human fatty acid amide hydrolase (FAAH) and human monoacylglycerol lipase (B570770) (MGL), enzymes also involved in the endocannabinoid system. ucl.ac.be The compound is also a precursor in the preparation of chiral non-racemic α-amino acids through a method involving a stereocontrolled 1,3-nitrogen migration. googleapis.com

Applications in Polymer Science

The unique combination of a reactive acyl chloride group and a phenyl group makes this compound a valuable compound in polymer science.

Monomer for Polymer Modification and Polymerization

This compound can be used as a monomer or co-monomer in polymerization reactions to introduce aromatic side groups into a polymer backbone. This modification can significantly alter the physical and chemical properties of the resulting polymer, such as its thermal stability, solubility, and mechanical strength. The phenyl group can also provide sites for further chemical modification.

Surface modification of existing polymers is another area of application. mdpi.com While direct examples with this compound are not extensively detailed in the provided search results, the general principles of polymer surface modification often involve reacting the polymer surface with reactive molecules like acyl chlorides to introduce new functional groups. mdpi.com Given its reactivity, this compound could potentially be used to graft phenylpentanoyl groups onto the surface of polymers containing nucleophilic functional groups, thereby altering their surface properties.

Synthesis of Polyesters and Nylons

The synthesis of polyesters and nylons, which are condensation polymers, can be achieved using diacyl chlorides and diols or diamines, respectively. science-revision.co.ukyoutube.com this compound, being a mono-acyl chloride, would act as a chain terminator in such reactions, controlling the molecular weight of the resulting polymer. However, a di-functionalized version of this molecule, such as a dicarboxylic acid chloride with a phenyl group, could be used as a monomer to create polyesters or nylons with incorporated phenyl moieties. google.com

The reaction between an acyl chloride and an alcohol to form an ester, or an amine to form an amide, is a fundamental reaction in the synthesis of these polymers. science-revision.co.ukslideplayer.com The use of an acyl chloride like this compound offers the advantage of a high-yield reaction that goes to completion without the need for a catalyst, although it does produce corrosive hydrogen chloride as a byproduct. science-revision.co.uk

Acyl Chloride-Facilitated Condensation Polymerization

Acyl chloride-facilitated condensation polymerization is a method used to synthesize polymers at lower temperatures compared to traditional melt condensation. researchgate.net This is particularly useful for creating polymers that are thermally sensitive. researchgate.net The high reactivity of the acyl chloride group allows the polymerization to proceed efficiently under milder conditions. researchgate.net

In this context, while this compound itself is a monofunctional molecule, the principles of using acyl chlorides for condensation polymerization are directly applicable. researchgate.net For instance, a dicarboxylic acid can be converted to its diacyl chloride, which is then reacted with a diol or diamine. researchgate.net This method has been shown to yield high molecular weight poly(anhydride-ester)s with aromatic side groups, where the high reactivity of the intermediate carboxylic acid chloride was crucial for the success of the polymerization at lower temperatures. researchgate.net

Monomers for Polymeric Polypeptides

The synthesis of functionalized polypeptides often requires the creation of custom amino acid monomers bearing specific side chains. This compound is an important precursor for synthesizing such monomers, particularly for glutamic acid-based polymers. The process involves modifying the side chain of a standard amino acid, such as L-glutamic acid, to introduce the 5-phenylpentyl group. This new monomer can then undergo polymerization to create a polypeptide with unique properties conferred by the phenyl-terminated alkyl side chains, such as hydrophobicity and aromatic interactions.

The general synthetic strategy proceeds in two main stages. First, the γ-carboxyl group of L-glutamic acid is esterified using a derivative of 5-phenylpentanoic acid. While direct esterification with this compound is possible, related methods often involve activating the corresponding 5-phenylpentanoic acid. The resulting functionalized amino acid, γ-(5-phenylpentyl)-L-glutamate, serves as the monomer precursor.

In the second stage, this precursor is converted into an N-carboxyanhydride (NCA). The NCA monomer is synthesized by reacting the functionalized amino acid with a phosgenating agent like triphosgene (B27547). rsc.orggoogle.com This reaction forms a five-membered heterocyclic ring, which is highly reactive. google.com The final step is the ring-opening polymerization (ROP) of the NCA monomer, typically initiated by a primary amine. rsc.org This process yields the desired polypeptide, poly(γ-5-phenylpentyl-L-glutamate), where the degree of polymerization can be controlled by the monomer-to-initiator ratio. rsc.org This approach allows for the creation of well-defined synthetic polypeptides whose properties can be tailored for applications in drug delivery and materials science. nih.govgoogle.com

Derivatization Strategies for Analytical Purposes

Chemical derivatization is a technique used to modify an analyte to make it suitable for a specific analytical method, often by enhancing its detectability. journalajacr.comresearchgate.net this compound can be employed as a derivatizing agent for analytes containing reactive functional groups like alcohols and amines, enabling their analysis by various chromatographic techniques.

Introduction of Chromophores for HPLC-UV Detection

For compounds that lack a strong chromophore (a part of a molecule that absorbs ultraviolet or visible light), direct detection by High-Performance Liquid Chromatography with a UV-Vis detector (HPLC-UV) is often insensitive. journalajacr.com Derivatization with a reagent containing a chromophore can significantly improve detection. researchgate.netnih.gov this compound contains a phenyl group, which acts as a chromophore, typically absorbing UV light around 254-260 nm.

The derivatization reaction involves the nucleophilic attack of an analyte's hydroxyl (-OH) or primary/secondary amino (-NHR) group on the electrophilic carbonyl carbon of the acyl chloride. This forms a stable ester or amide linkage, respectively, and tags the analyte with the phenylpentanoyl moiety. The resulting derivative is more readily detectable by UV detectors. journalajacr.com This strategy is analogous to the widely used derivatization with benzoyl chloride for the analysis of phenols, alcohols, and amines. nih.govscirp.org

Table 1: Principles of HPLC-UV Derivatization with Phenyl-Containing Acyl Chlorides

| Parameter | Description |

|---|---|

| Analyte Functional Groups | Primary and secondary amines, alcohols, phenols. journalajacr.comnih.gov |

| Derivatizing Agent | This compound |

| Reaction | Acylation (formation of an amide or ester). |

| Chromophore | Phenyl group. |

| Detection Principle | The derivatized analyte absorbs UV light, allowing for sensitive quantification. journalajacr.com |

| Typical Detection Wavelength | ~254 nm. |

Introduction of Fluorophores for HPLC-FLD Detection

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) offers significantly higher sensitivity and selectivity compared to UV detection, but it requires that the analyte be fluorescent. nih.govmyfoodresearch.com Derivatization for HPLC-FLD involves reacting the analyte with a fluorogenic reagent (a molecule that is either fluorescent itself or becomes fluorescent upon reaction). squ.edu.ommdpi.com

It is important to note that this compound is not a fluorogenic reagent. While the phenyl group is a chromophore, its native fluorescence is very weak and generally insufficient for sensitive trace analysis. greyhoundchrom.com True fluorogenic derivatizing agents possess extended conjugated aromatic systems or specific structural motifs that lead to high fluorescence quantum yields. squ.edu.omgreyhoundchrom.com Examples of such reagents include dansyl chloride, 9-fluorenylmethyl chloroformate (Fmoc-Cl), and various pyrazoline or benzofuran (B130515) derivatives. journalajacr.comsqu.edu.om Therefore, while this compound is effective for UV detection, it is unsuitable for introducing a fluorescent tag for HPLC-FLD analysis.

Stable Isotope Labelling for LC-MS Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for quantitative analysis. Stable Isotope Labelling (SIL) is an advanced derivatization strategy used in LC-MS to achieve highly accurate and precise quantification by correcting for matrix effects and variations in sample processing. nih.govmdpi.comnih.gov This method involves synthesizing a "heavy" version of the derivatizing agent containing stable isotopes like deuterium (B1214612) (D or ²H) or carbon-13 (¹³C). mdpi.comchromatographyonline.com

In this context, a deuterated analogue of this compound (e.g., 5-(phenyl-d5)-pentanoyl chloride) could be synthesized. The analytical procedure involves:

Spiking the sample with a known amount of a synthetic standard of the analyte.

Derivatizing the sample extract (containing the native analyte and the standard) with the "heavy" isotopic reagent (e.g., 5-(phenyl-d5)-pentanoyl chloride).

Separately, creating a calibration curve by derivatizing known amounts of the analyte standard with the "light" (natural abundance) reagent (this compound).

Alternatively, in a relative quantification approach, two samples (e.g., control vs. treated) can be derivatized separately, one with the light reagent and one with the heavy reagent, before being mixed and analyzed in a single LC-MS run. nih.gov The mass spectrometer distinguishes between the light and heavy derivatives based on their mass difference. mdpi.com Since the two forms are chemically identical, they co-elute from the HPLC column, but produce separate signals in the mass spectrometer. nih.gov The ratio of their peak areas allows for precise quantification, as any sample loss or ionization suppression affects both forms equally. bohrium.com

Functionalization of Organic Substrates with Palladium Derivatives

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon bonds. wikipedia.orgmdpi.com Acyl chlorides, including this compound, can serve as electrophilic partners in certain coupling reactions, most notably the acyl Sonogashira coupling. mdpi.comresearchgate.net

The acyl Sonogashira reaction couples an acyl chloride with a terminal alkyne to produce an α,β-alkynyl ketone (ynone). mdpi.comsciforum.net This reaction is typically catalyzed by a palladium complex, such as PdCl₂(PPh₃)₂ or Pd(OAc)₂, and often requires a copper(I) co-catalyst like CuI. mdpi.commdpi.com A base, commonly an amine like triethylamine (B128534) (Et₃N), is necessary to neutralize the HCl generated during the reaction. researchgate.net

The reaction with this compound would proceed as follows: C₆H₅(CH₂)₄COCl + H−C≡C−R' --(Pd/Cu catalyst, Base)--> C₆H₅(CH₂)₄CO−C≡C−R'

This transformation is valuable for synthesizing complex organic molecules, as the resulting ynones are versatile intermediates for constructing various heterocyclic compounds like pyrazoles and furans. mdpi.comsciforum.net Research has explored a range of palladium catalysts, including heterogeneous catalysts like Pd/C and nanoparticle-based systems, to improve efficiency and reusability. mdpi.comsciforum.netrsc.org

Table 2: Typical Conditions for Acyl Sonogashira Coupling

| Component | Examples | Role | Reference |

|---|---|---|---|

| Acyl Chloride | This compound | Electrophile | mdpi.com |

| Alkyne | Phenylacetylene, 1-Octyne | Nucleophile | mdpi.com |

| Palladium Catalyst | PdCl₂(PPh₃)₂, Pd(OAc)₂, Pd/C | Primary Catalyst | mdpi.com |

| Copper Co-catalyst | Copper(I) iodide (CuI) | Co-catalyst (often optional) | researchgate.netmdpi.com |

| Base | Triethylamine (Et₃N), Diisopropylamine | Neutralizes HCl byproduct | mdpi.comresearchgate.net |

| Solvent | Toluene, Tetrahydrofuran (THF) | Reaction Medium | mdpi.com |

While the Heck reaction is another major palladium-catalyzed process, it traditionally couples aryl or vinyl halides with alkenes. wikipedia.orgorganic-chemistry.org Although variations involving acyl halides exist, they are less common and can involve decarbonylation pathways. mdpi.com The acyl Sonogashira coupling remains the most direct and widely utilized palladium-catalyzed functionalization for acyl chlorides like this compound. researchgate.net

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 5-Phenylpentanoic Acid |

| 5-(Phenyl-d5)-pentanoyl chloride |

| L-Glutamic Acid |

| γ-(5-Phenylpentyl)-L-glutamate |

| Poly(γ-5-phenylpentyl-L-glutamate) |

| Triphosgene |

| Benzoyl Chloride |

| Dansyl Chloride |

| 9-Fluorenylmethyl chloroformate (Fmoc-Cl) |

| Palladium(II) Chloride |

| Dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂) |

| Palladium(II) Acetate (Pd(OAc)₂) |

| Copper(I) Iodide (CuI) |

| Triethylamine (Et₃N) |

| Phenylacetylene |

| 1-Octyne |

| Tetrahydrofuran (THF) |

Advanced Spectroscopic and Analytical Characterization of 5 Phenylpentanoyl Chloride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the characterization of 5-phenylpentanoyl chloride, offering precise insights into the hydrogen and carbon environments within the molecule.

In the ¹H NMR spectrum of this compound, distinct signals correspond to the aromatic protons of the phenyl group, the protons on the aliphatic chain, and specifically the protons on the carbon adjacent (alpha) to the carbonyl group. The protons alpha to the electron-withdrawing carbonyl chloride group are deshielded and appear further downfield compared to the other methylene (B1212753) groups in the pentanoyl chain. Protons on carbons adjacent to a carbonyl group in acyl chlorides typically resonate in the δ 2.0-2.5 ppm range. A reported ¹H NMR spectrum in deuterated chloroform (B151607) (CDCl₃) shows the following specific assignments for this compound. arkat-usa.org

| Protons | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| Phenyl (C₆H₅) | 7.16 – 7.32 | multiplet | - |

| -CH₂-COCl | 2.91 | triplet | 7.4 |

| Ph-CH₂- | 2.64 | triplet | 7.4 |

| Ph-CH₂-(CH₂)₂- | 1.74 – 1.86 | multiplet | - |

Data recorded on a 300 MHz instrument in CDCl₃. arkat-usa.org

The ¹³C NMR spectrum provides complementary information, most notably the chemical shift of the carbonyl carbon. For acyl chlorides, this carbon is highly deshielded and typically appears in the region of δ 170–180 ppm. This characteristic downfield shift confirms the presence of the acyl chloride functional group. The other carbons in the molecule, including those of the aromatic ring and the aliphatic chain, appear at more upfield chemical shifts. msu.eduoregonstate.edu

| Carbon Type | Expected Chemical Shift (δ) ppm |

| Carbonyl (C=O) | 165 - 180 |

| Aromatic (C₆H₅) | 125 - 150 |

| Benzylic (Ph-CH₂) | ~30 - 40 |

| Aliphatic (-CH₂-) | 20 - 40 |

While this compound itself is achiral, its derivatives produced through reactions at the carbonyl group can be chiral. Two-dimensional NMR techniques, particularly Nuclear Overhauser Effect Spectroscopy (NOESY), are invaluable for determining the stereochemistry of these complex derivatives. NOESY experiments detect through-space interactions between protons that are in close proximity, allowing for the assignment of relative stereochemistry. For instance, in aldol (B89426) addition reactions involving this compound derivatives, NOESY can be used to confirm the spatial relationship between newly formed stereocenters. arkat-usa.orgresearchgate.net This technique is crucial in asymmetric synthesis to confirm the configuration of diastereomeric products. arkat-usa.org

Carbon-13 (¹³C) NMR Analysis (e.g., Carbonyl Region Chemical Shifts)

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying key functional groups, with the acyl chloride moiety of this compound being particularly prominent.

Acyl chlorides exhibit a characteristic and intense carbonyl (C=O) stretching absorption band at a significantly high frequency. This band for this compound is expected to appear around 1800 cm⁻¹. The exact range for acyl chlorides is generally cited as 1785-1815 cm⁻¹. msu.edu This high wavenumber is due to the strong electron-withdrawing inductive effect of the chlorine atom, which shortens and strengthens the C=O bond compared to other carbonyl compounds like ketones or esters. libretexts.org

| Functional Group | Characteristic Absorption (cm⁻¹) |

| Acyl Chloride (C=O) | ~1800 |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of this compound and to gain structural information from its fragmentation patterns. wikipedia.org

High-resolution mass spectrometry (HRMS) can confirm the exact mass of the molecular ion, which for C₁₁H₁₃ClO is 196.0655 Da. nih.gov A key feature in the mass spectrum of a chlorinated compound is the presence of two molecular ion peaks: the [M]⁺ peak and an [M+2]⁺ peak. jove.com This is due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). jove.commiamioh.edu

The fragmentation of this compound is predictable. The most prominent fragmentation is typically the heterolytic cleavage of the carbon-chlorine bond, resulting in the loss of a chlorine radical and the formation of a stable acylium ion. jove.commiamioh.edu Another common fragmentation in phenyl-containing compounds is cleavage at the benzylic position to form a tropylium (B1234903) ion.

| Ion | Formula | m/z (mass/charge) | Description |

| [M]⁺ | [C₁₁H₁₃³⁵ClO]⁺ | 196 | Molecular ion with ³⁵Cl |

| [M+2]⁺ | [C₁₁H₁₃³⁷ClO]⁺ | 198 | Molecular ion with ³⁷Cl |

| [M-Cl]⁺ | [C₁₁H₁₃O]⁺ | 161 | Acylium ion (loss of Cl) |

| [C₇H₇]⁺ | [C₇H₇]⁺ | 91 | Tropylium ion |

High-Resolution Mass Spectrometry (HRMS) for Molecular Ion Confirmation

High-Resolution Mass Spectrometry (HRMS) stands as a definitive analytical tool for the unequivocal confirmation of the elemental composition of this compound and its derivatives. Unlike low-resolution mass spectrometry, HRMS provides highly accurate mass measurements, typically to within 5 ppm, which allows for the calculation of a unique elemental formula. This capability is crucial for distinguishing between compounds with the same nominal mass but different atomic constituents.

For this compound (C₁₁H₁₃ClO), HRMS is used to verify the presence and mass of the molecular ion peak ([M]⁺) or, more commonly, a protonated molecule ([M+H]⁺) when using soft ionization techniques like Electrospray Ionization (ESI). The experimentally observed mass-to-charge ratio (m/z) is compared against the theoretically calculated exact mass. For instance, the calculated monoisotopic mass of this compound is 196.06549 Da. nih.gov In synthetic procedures involving this acyl chloride, HRMS is routinely employed to confirm the successful formation of subsequent products. For example, in the synthesis of an N-acylated oxazolidinone derivative, HRMS confirmed the product's molecular formula as C₂₃H₂₈NO₄ with a found [M+H]⁺ of 382.2040, against a calculated mass of 382.2035. arkat-usa.org This level of precision provides strong evidence for the intended molecular structure.

Table 1: Representative HRMS Data for this compound Derivatives

| Compound | Molecular Formula | Ion | Calculated Mass (Da) | Found Mass (Da) | Reference |

|---|---|---|---|---|---|

| (R)-4-Benzyl-3-((R,E)-3-hydroxy-2-methyl-5-phenylpent-4-enoyl)oxazolidin-2-one | C₂₃H₂₈NO₄ | [M+H]⁺ | 382.2035 | 382.2040 | arkat-usa.org |

| 6-Hydroxy-1,3-dimethyl-5-(5-phenylpentanoyl)pyrimidine-2,4(1H,3H)-dione | C₁₆H₁₇O₄N₂ | [M-H]⁻ | 301.1194 | 301.1200 | researchgate.net |

Chromatographic Techniques for Purity and Stereoisomer Analysis

Chromatographic methods are indispensable for assessing the purity of this compound and for the critical analysis of stereoisomers in its derivative forms.

Gas Chromatography (GC)

Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is a powerful technique for assessing the purity of volatile and thermally stable compounds. While this compound itself can be analyzed by GC, its high reactivity, particularly its susceptibility to hydrolysis, presents a challenge. The presence of moisture in the GC system can lead to its degradation into 5-phenylpentanoic acid, potentially yielding inaccurate purity assessments.

To circumvent this, derivatization is a common strategy. The acyl chloride can be converted into a more stable ester, such as a methyl or ethyl ester, prior to analysis. americanpharmaceuticalreview.com This approach not only enhances stability but can also improve chromatographic behavior. For related acyl chlorides, GC analysis is standard for determining purity, often reported as a minimum percentage (e.g., ≥98.0%). avantorsciences.com In the broader context of analyzing reactive chlorides, GC-MS methods are well-established for detecting and quantifying these compounds, sometimes after derivatization with an alcohol like propanol (B110389) to ensure stability and reliable results. rsc.orgnih.gov

Table 2: Conceptual GC Parameters for Purity Analysis of a 5-Phenylpentanoyl Derivative

| Parameter | Condition |

|---|---|

| Column | 5% Phenyl Methyl Siloxane (e.g., DB-5 or equivalent) |

| Injector Temp. | 250 °C |

| Oven Program | 100 °C (1 min), ramp at 15 °C/min to 280 °C, hold for 5 min |

| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) |

| Carrier Gas | Helium |

| Sample Prep | Derivatization to methyl ester with anhydrous methanol (B129727) |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile technique used for the separation, identification, and quantification of compounds. For the analysis of this compound, Reversed-Phase HPLC (RP-HPLC) is typically employed. However, due to the compound's reactivity with protic solvents like water and methanol, which are common in RP-HPLC mobile phases, direct analysis is problematic. americanpharmaceuticalreview.com The acyl chloride can rapidly hydrolyze on the column, leading to peak broadening, tailing, or the appearance of degradation peaks.